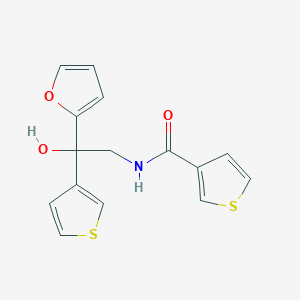

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring fused furan, thiophene, and carboxamide moieties. Its structure includes:

- Furan-2-yl group: A five-membered aromatic oxygen heterocycle contributing to electron-rich properties.

- Thiophen-3-yl group: A sulfur-containing heterocycle with enhanced stability and π-conjugation compared to furan.

- Hydroxyethyl linker: Provides steric flexibility and hydrogen-bonding capability.

- Thiophene-3-carboxamide: Acts as a planar, hydrogen-bond-accepting group, critical for molecular interactions.

This compound’s synthesis likely involves multi-step coupling reactions, such as amidation of thiophene-3-carbonyl chloride with a substituted ethylamine intermediate.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-14(11-3-6-20-8-11)16-10-15(18,12-4-7-21-9-12)13-2-1-5-19-13/h1-9,18H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANAUTOKVZITBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions involving hydroxylation and amide formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is essential to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Research indicates that N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide exhibits various biological activities, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and survival, making it a candidate for cancer therapy.

- Modulation of Cell Signaling Pathways : It has the potential to influence signaling pathways that regulate cell proliferation and apoptosis, which are critical in cancer progression.

- Antioxidant Properties : The furan and thiophene moieties may confer antioxidant properties, contributing to cellular protection against oxidative stress.

Cancer Research

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, the inhibition of specific enzymes related to tumor metabolism can lead to reduced tumor growth rates. Case studies involving structurally related compounds have shown promising results in preclinical models.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests applications in treating inflammatory diseases. Research on similar thiophene-based compounds has demonstrated their efficacy in reducing inflammation markers in animal models.

Neurological Disorders

Preliminary findings suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders like Alzheimer's disease. Further research is needed to explore these interactions comprehensively.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The furan and hydroxyl groups are incorporated via cross-coupling reactions such as Suzuki or Stille coupling.

- Final Modifications : The carboxamide group is introduced through amidation reactions.

Case Studies

-

Inhibitory Effects on Enzymes : A study demonstrated that structurally similar thiophene derivatives inhibited carbonic anhydrase isoenzymes, which are crucial in regulating bicarbonate levels in various physiological processes.

- Reference : [Research Study on Thiophene Derivatives]

-

Antioxidant Activity Assessment : Another investigation into the antioxidant properties of furan-containing compounds revealed their effectiveness in scavenging free radicals, suggesting potential protective roles against oxidative damage.

- Reference : [Antioxidant Properties Study]

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-cancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Analogous Compounds

Key Observations :

Dihedral Angles: The spatial arrangement between aromatic rings in carboxamide derivatives influences π-stacking and solubility. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits smaller dihedral angles (8.50°–13.53°) compared to its furan analog (9.71°) , suggesting thiophene’s enhanced planarity improves conjugation.

Hydrogen Bonding: The hydroxyethyl group in the target compound introduces additional hydrogen-bond donors, enhancing solubility in polar solvents compared to nitro-substituted analogs .

Key Observations :

Bioactivity: Thiophene-containing compounds (e.g., thiophene fentanyl) often exhibit high receptor affinity due to sulfur’s polarizability .

Toxicity: Thiophene derivatives like thiophene fentanyl show significant toxicity , but data for the target compound are absent. Structural analogs with nitro groups (e.g., 2-nitrophenyl carboxamides) require cautious handling due to genotoxicity risks .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound's structure includes:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Thiophene Moiety : A five-membered ring similar to furan but containing sulfur.

- Hydroxyl Group : Contributing to its reactivity and potential biological interactions.

The molecular formula is with a molecular weight of approximately 319.4 g/mol .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity :

-

Antioxidant Properties :

- The presence of furan and thiophene rings may contribute to antioxidant activities, which are critical in combating oxidative stress-related diseases. This property is essential for potential applications in preventing cellular damage and aging .

-

Inhibition of Enzymatic Activity :

- Preliminary data suggest that this compound may interact with specific enzymes, such as carbonic anhydrase, leading to modulation of bicarbonate levels in therapeutic contexts like glaucoma management .

-

Potential Anticancer Activity :

- The unique structural features could enhance its interaction with cancer cell targets, although specific studies are required to elucidate its efficacy against various cancer types.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding Interactions : The compound may bind to specific receptors or enzymes, altering their activity and influencing various biological processes.

- Molecular Docking Studies : These studies can provide insights into the binding affinities and interaction modes with target proteins, which are crucial for understanding its pharmacological potential.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of related compounds:

Q & A

Basic Question

- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm for aromatic protons) and furan (δ 6.2–7.3 ppm). Hydroxyethyl groups show broad OH signals (~δ 5.0 ppm) and CH2 resonances (δ 3.5–4.5 ppm) .

- IR : Confirm amide C=O (~1650–1680 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups .

- LC-MS/HRMS : Verify molecular weight (e.g., m/z 331.4 for related analogs) and fragmentation patterns .

Data Contradiction : Discrepancies in carbonyl signals may arise from rotational isomerism; use variable-temperature NMR to resolve .

What computational methods predict the electronic structure and reactivity of this compound?

Advanced Question

- Density Functional Theory (DFT) : Use the B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites .

- Correlation-energy analysis : Apply the Colle-Salvetti functional to model electron density and kinetic-energy distribution in the thiophene-furan scaffold .

Validation : Compare computed dipole moments (e.g., ~4.5–5.0 D) with experimental values from solvatochromic studies .

How do structural modifications (e.g., substituent variations) impact biological activity?

Advanced Question

- Thiophene/furan substitution : Electron-withdrawing groups (e.g., -Cl) increase dipole moments, enhancing membrane permeability and antitumor activity (IC50 values: 10–50 µM in related compounds) .

- Hydroxyethyl chain : Modulating hydrophilicity improves pharmacokinetics (e.g., logP reduction from 3.2 to 2.5) .

Case Study : Analogues with trifluoromethyl groups show 2-fold higher antimicrobial activity due to enhanced electrophilicity .

What are the key challenges in analyzing crystallization and polymorphic forms?

Advanced Question

- Crystallization : Slow evaporation from ethanol/acetonitrile mixtures produces monoclinic crystals (space group P21/c). Use X-ray diffraction to confirm unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 14.8 Å) .

- Polymorphism : Screen solvents (e.g., DMF vs. THF) to isolate metastable forms. DSC/TGA identifies thermal stability differences (∆Hfusion ~120–150 J/g) .

How can in vitro assays evaluate the compound’s mechanism of action in cancer cells?

Advanced Question

- Apoptosis assays : Treat MCF-7 cells with 10–100 µM compound and measure caspase-3/7 activation via fluorimetry .

- ROS generation : Use DCFH-DA probes to quantify oxidative stress (fold change ≥2.0 indicates efficacy) .

Contradiction Analysis : Discrepancies in IC50 values (e.g., 15 µM vs. 25 µM) may stem from cell line variability (e.g., p53 status) or assay conditions (serum-free vs. serum-containing media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.